Lower Lipophilicity vs 2,6-Dimethyl Isomer
The computed octanol/water partition coefficient (LogP) for 4-hydrazinyl-2,5-dimethylpyrimidine is 0.5, compared to 1.15 for the 2,6-dimethyl positional isomer 4-hydrazino-2,6-dimethylpyrimidine (CAS 14331-56-7) [1]. This represents a 2.3-fold difference in LogP units, translating to a predicted ~4.5-fold greater preference for aqueous phase partitioning. The 2-hydrazino-4,6-dimethyl isomer (2-HDP; CAS 23906-13-0) also exhibits a higher LogP of approximately 1.12–1.15 . The difference arises from the asymmetric methyl substitution pattern: in the 2,5-isomer, the hydrazinyl at C4 is adjacent to only one methyl group (C5), reducing local hydrophobic shielding compared to the symmetric 2,6- or 4,6-dimethyl isomers where the hydrazinyl is flanked by two methyl groups.
Δ LogP ≈ 0.62–0.65
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.5 (4-Hydrazinyl-2,5-dimethylpyrimidine, CAS 69142-12-7) |
| Comparator Or Baseline | LogP = 1.15 (4-Hydrazino-2,6-dimethylpyrimidine, CAS 14331-56-7); LogP ≈ 1.12–1.15 (2-Hydrazino-4,6-dimethylpyrimidine, CAS 23906-13-0) |
| Quantified Difference | Δ LogP ≈ 0.62–0.65 (2.3-fold lower lipophilicity for the 2,5-isomer) |
| Conditions | In silico computed LogP values from standardized prediction algorithms (XLogP / ACD/Labs consensus); corroborated across molaid.com, bocsci.com, and chemspider.com databases |
Why This Matters
Lower LogP predicts superior aqueous solubility and reduced non-specific protein binding, which directly impacts the suitability of this compound as a fragment or scaffold for lead optimization programs requiring aqueous compatibility—a different pharmaceutical property space than the more lipophilic 2,6-dimethyl isomer.
- [1] molaid.com. Computed properties for 2,5-Dimethylpyrimidin-4-yl-hydrazin (69142-12-7): LogP = 0.5. bocsci.com. Computed properties for 4-Hydrazino-2,6-dimethylpyrimidine (14331-56-7): LogP = 1.15230. View Source
